molecular formula C6H9ClSi B155444 Trivinylchlorosilane CAS No. 1871-21-2

Trivinylchlorosilane

Cat. No.: B155444
CAS No.: 1871-21-2
M. Wt: 144.67 g/mol
InChI Key: NNKJLYMBVRDUEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trivinylchlorosilane, an organosilicon compound with the chemical formula C6H9ClSi , is primarily used as an intermediate in the synthesis of other organosilicon compounds . It interacts with various organic solvents and can be used to improve the performance of coatings, inks, and adhesives by enhancing their adhesion, abrasion resistance, and weather resistance .

Mode of Action

This compound’s mode of action is primarily through its reactions with other compounds. It is soluble in a variety of organic solvents, such as benzene, methanol, and ethanol . It is stable in air but may react with water to produce hydrochloric acid . The exact nature of these interactions and the resulting changes are dependent on the specific conditions and reactants involved.

Pharmacokinetics

It is known that it has a low boiling point and flash point, making it volatile . It also reacts rapidly with moisture, water, and protic solvents , which could potentially affect its bioavailability.

Result of Action

It is known that it can enhance the physical properties and anti-aging ability of rubber, plastic, and resin . It can also be used as a surfactant for skin care products and cosmetics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is stable in air but may react with water to produce hydrochloric acid . Therefore, the presence of moisture or water in the environment could potentially affect its stability and efficacy. Additionally, it should be stored away from oxidants and acids to avoid dangerous reactions .

Preparation Methods

Trivinylchlorosilane is typically synthesized through the reaction of vinyl chloride with silane . The specific preparation methods include:

Industrial production methods often involve large-scale reactions in well-ventilated environments to ensure safety and efficiency .

Chemical Reactions Analysis

Properties

IUPAC Name

chloro-tris(ethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJLYMBVRDUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-21-2
Record name Trivinylchlorosilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trivinylchlorosilane
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Q & A

Q1: What is the role of trivinylchlorosilane in the context of carborane-containing molecules?

A1: Based on the abstract of the paper "Synthesis of a new class of carborane-containing star-shaped molecules via silicon tetrachloride promoted cyclotrimerization reactions." [], this compound acts as a functionalization agent for symmetrical star-shaped molecules with carborane clusters. These core structures are functionalized with this compound, resulting in compounds that can be used as precursors for synthesizing higher-order carbosilane dendrimers.

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